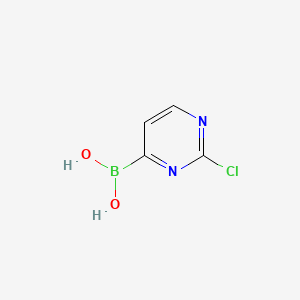

![molecular formula C15H23NO4S B595278 t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate CAS No. 1373232-46-2](/img/structure/B595278.png)

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

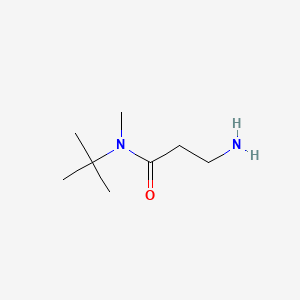

T-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate is a chemical compound with the molecular formula C15H23NO4S . It is used in organic chemistry as a building block .

Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, carbamates in general can be synthesized through amination or rearrangement . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .Chemical Reactions Analysis

Carbamates, including this compound, are useful protecting groups for amines . They can be installed and removed under relatively mild conditions .Scientific Research Applications

Reaction Mechanisms and Structural Analysis

Addition Reactions with Sulfenyl and Sulfinyl Chlorides : The study by Mlostoń et al. (2008) explored reactions involving similar sulfenamides and sulfinamides, focusing on the formation of azetidine rings through a proposed two-step mechanism. This research could be relevant to understanding the reactions of t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate with similar compounds (Mlostoń et al., 2008).

Organolithium Reagent Reactions : Stoyanovich et al. (1972) and (1976) described reactions involving arylsulfonyl compounds and organolithium reagents. They highlight the transformation and rearrangement processes, which are crucial for understanding the behavior of this compound in similar contexts (Stoyanovich et al., 1972), (Stoyanovich et al., 1976).

Stereochemical Behaviors in Organic Synthesis : Research by Tanikaga et al. (1999) on diastereoisomeric cyclohexyl α-sulfonyl carbanions, which involves similar structural elements to this compound, provides insights into the stereochemical behavior and isomerization of these compounds (Tanikaga et al., 1999).

Synthetic Applications and Transformations

Formation of Urethanes and Ureas from Isocyanides : The study by OkanoMasaya and OdaRyohei (1963) on the formation of t-butyl carbamates from isocyanides under specific conditions can be paralleled to the synthesis and transformation processes of this compound (OkanoMasaya & OdaRyohei, 1963).

Catalysis and Regioselectivity in Reactions : Duk Kim Sung and L. Hee (1993) investigated the role of cation-exchanged sulfonic acid resin catalysts, highlighting regioselectivity in reactions. This can be relevant for understanding the catalytic behavior of this compound in similar chemical processes (Duk Kim Sung & L. Hee, 1993).

Conversion to Carbamates : A study by Chandrasekhar et al. (2003) on the conversion of N-benzyl, N-trityl, and N-diphenylmethyl amines to t-butyl carbamates using polymethylhydrosiloxane sheds light on the potential synthetic applications and the conversion processes relevant to this compound (Chandrasekhar et al., 2003).

Radical Reactions and Novel Mechanisms : Kobayashi et al. (1987) described a novel reaction between two free radicals, which can be insightful for understanding radical reactions involving this compound (Kobayashi et al., 1987).

Novel Class of Nitrone Equivalents : Guinchard et al. (2005) introduced tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as a new class of N-(Boc) nitrone equivalents. This highlights the potential of this compound in forming novel compounds in organic synthesis (Guinchard et al., 2005).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl N-(3-butylsulfonylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-5-6-10-21(18,19)13-9-7-8-12(11-13)16-14(17)20-15(2,3)4/h7-9,11H,5-6,10H2,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKLAJXPQJZMLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=CC=CC(=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742938 |

Source

|

| Record name | tert-Butyl [3-(butane-1-sulfonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-46-2 |

Source

|

| Record name | tert-Butyl [3-(butane-1-sulfonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595201.png)

![Benzo[d]thiazole-4-carbaldehyde](/img/structure/B595210.png)

![(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)acetonitrile](/img/structure/B595214.png)

![1'-(Piperidin-4-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B595217.png)